7-Propoxy-2,3-dihydrobenzofuran-3-amine
Description
7-Propoxy-2,3-dihydrobenzofuran-3-amine is a substituted dihydrobenzofuran derivative featuring a propoxy group at the 7-position and an amine group at the 3-position of the fused bicyclic framework.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
7-propoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10/h3-5,9H,2,6-7,12H2,1H3 |
InChI Key |
UFBRLOJZQZFSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the propoxy group: This step involves the alkylation of the benzofuran ring with propyl halides under basic conditions.
Industrial Production Methods: Industrial production of 7-Propoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation products: Corresponding oxides or hydroxylated derivatives.
Reduction products: Reduced amines or alcohols.
Substitution products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: : 7-Propoxy-2,3-dihydrobenzofuran-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the development of new therapeutic agents .
Medicine: : Due to its biological activities, 7-Propoxy-2,3-dihydrobenzofuran-3-amine is being explored for its potential use in drug development. It has shown promise in preclinical studies for the treatment of various diseases .
Industry: : The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 7-Propoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The dihydrobenzofuran-3-amine scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Position : The 7-propoxy analog’s substituent occupies a position similar to 7-fluoro and 6-bromo derivatives, which are linked to receptor-binding studies .
- Electronic Effects : Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity and metabolic stability, whereas alkoxy groups (e.g., propoxy, methoxy) may improve solubility .
- Steric Effects : Bulky groups like tert-butyl or diphenyl moieties (e.g., N-(tert-butyl)-5-methoxy-2,2-diphenyl-...) influence conformational flexibility and binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
